FKBP12 PROTAC dTAG-7

Targeted protein degradation dTAG system FKBP12F36V selectivity

Select dTAG-7 for experiments demanding CRBN-mediated, ortho-substituted selective degradation of FKBP12F36V-tagged proteins while preserving wild-type FKBP12 function. Unlike meta-analogs (dTAG-48/51) or dFKBP-1, dTAG-7 avoids confounding off-target degradation of endogenous FKBP12. It uniquely combines FKBP12F36V-tag degradation with pan-BET BRD4 degradation, enabling comparative studies against selective BRD4 inhibitors. With ~1 h degradation half-life, dTAG-7 is ideal for acute loss-of-function phospho-proteomics, avoiding the compensatory effects of slow genetic knockdowns. Suitable for CRBN-dependent but not VHL-dependent mechanisms; pair with dTAGV-1 for orthogonal E3 ligase studies. Ensure use of non-degrading negative control for on-target validation.

Molecular Formula C63H79N5O19
Molecular Weight 1210.3 g/mol
CAS No. 2064175-32-0
Cat. No. B15603875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC dTAG-7
CAS2064175-32-0
Molecular FormulaC63H79N5O19
Molecular Weight1210.3 g/mol
Structural Identifiers
InChIInChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1
InChIKeyIFCAWDLUIZXIPI-FJDAOBEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC dTAG-7 (CAS 2064175-32-0) for Target Validation: A First-Generation CRBN-Recruiting Degrader of FKBP12F36V Fusion Proteins


FKBP12 PROTAC dTAG-7 (dTAG-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that serves as a first-generation degradation tag (dTAG) molecule [1]. It comprises a synthetic ligand (derived from AP1867) selective for the F36V single-point mutant of FKBP12, linked to a cereblon (CRBN) E3 ligase-binding ligand (thalidomide-based) [1]. dTAG-7 simultaneously engages FKBP12F36V and CRBN, inducing CRBN-dependent ubiquitination and proteasomal degradation of FKBP12F36V-tagged fusion proteins [1][2]. As an ortho-substituted regioisomer, dTAG-7 was rationally designed alongside dTAG-13 to provide FKBP12F36V selectivity, distinguishing it from earlier-generation degraders such as dFKBP-1 and meta-substituted analogs (dTAG-48, dTAG-51) that exhibit significant off-target activity toward wild-type FKBP12 [1]. The compound also functions as a selective degrader of BET bromodomain protein BRD4 when BRD4 is endogenously tagged with FKBP12F36V via CRISPR knock-in [1][2].

Why FKBP12 PROTAC dTAG-7 Cannot Be Substituted by Generic or Broad-Spectrum FKBP12 Degraders in dTAG-Based Protein Knockdown Experiments


The dTAG system relies on allele-specific recognition of the engineered FKBP12F36V mutant, not wild-type FKBP12 [1]. Simply substituting dTAG-7 with a generic FKBP12 degrader (e.g., dFKBP-1 or the meta-substituted analog dTAG-48) fails to provide the requisite selectivity: dFKBP-1 and dTAG-48 indiscriminately degrade both FKBP12WT and FKBP12F36V fusion proteins, confounding biological interpretation by simultaneously targeting endogenous FKBP12 [1]. Furthermore, the E3 ligase recruitment pathway differs fundamentally among in-class alternatives—dTAG-7 recruits CRBN, whereas second-generation molecules like dTAGV-1 recruit the von Hippel-Lindau (VHL) E3 ligase, resulting in distinct degradation kinetics, tissue-specific E3 ligase expression constraints, and differential sensitivity to resistance mechanisms [2]. Even within the CRBN-recruiting dTAG family, linker length, substitution pattern (ortho- vs. meta-), and chemical composition directly impact ternary complex formation efficiency, degradation kinetics, and off-target profiles (e.g., IKZF1 degradation by dTAG-51 but not dTAG-7 or dTAG-13) [1]. These chemical differences preclude simple interchangeability.

Quantitative Differentiation Evidence for FKBP12 PROTAC dTAG-7 Against Closest Analogs and Alternatives


FKBP12F36V vs. FKBP12WT Selectivity: Ortho-Substituted dTAG-7 Outperforms Meta-Substituted dTAG-48 and dFKBP-1 in Cellular Degradation Selectivity

In dual-luciferase reporter assays using 293FT cells expressing FKBP12WT-Nluc or FKBP12F36V-Nluc, dTAG-7 treatment potently reduced the bioluminescent signal of FKBP12F36V-Nluc with limited effect on FKBP12WT-Nluc, consistent with biochemical selectivity observed in AlphaScreen ligand-displacement assays (Supplementary Table 1) [1]. By direct contrast, the meta-substituted analog dTAG-48 indiscriminately diminished bioluminescent signal of both FKBP12WT-Nluc and FKBP12F36V-Nluc, indicating off-target degradation of wild-type FKBP12 [1]. The original degrader dFKBP-1 also showed non-selective degradation of both FKBP12WT and FKBP12F36V [1]. dTAG-7 and dTAG-13 were selected as lead molecules specifically because of their ortho-substitution-driven selectivity for FKBP12F36V over FKBP12WT [1].

Targeted protein degradation dTAG system FKBP12F36V selectivity PROTAC

CRBN-Dependent Degradation: dTAG-7 Activity Is Fully CRBN-Dependent, Validating On-Mechanism Performance

Immunoblot analysis in isogenic 293FT cell lines demonstrated that dTAG-7 treatment (100 nM, 4 h) potently reduced FKBP12F36V-Nluc levels in CRBN wild-type (293FTWT) cells but showed no degradation activity in CRBN-knockout (293FTCRBN−/−) cells [1]. The same CRBN dependency was confirmed for dTAG-13 at 100 nM [1]. This establishes that dTAG-7-mediated degradation proceeds exclusively through the intended CRBN E3 ligase pathway, an essential quality control parameter for experiments interpreting proteasome-dependent degradation. In contrast, dTAG-51 showed off-target IKZF1 degradation comparable to lenalidomide and pomalidomide, indicating undesirable CRBN neo-substrate activity, whereas dTAG-7 did not degrade IKZF1 [1].

CRBN dependency E3 ligase PROTAC mechanism dTAG selectivity

Dual Degradation Functionality: dTAG-7 Simultaneously Degrades FKBP12F36V-Tagged BRD4 via CRBN, Enabling Pan-BET Degradation Studies

When BRD4 is endogenously tagged with FKBP12F36V via CRISPR-mediated locus-specific knock-in, dTAG-7 treatment leads to robust degradation of BRD4 through the same CRBN-dependent mechanism [1]. Treatment with dTAG-13 led to rapid degradation of BRD4 within one hour, with no effect on endogenous FKBP12WT [1]. The primary publication reported that pan-BET bromodomain degradation (via dTAG-mediated depletion of BRD4) produced an unexpected superior anti-proliferative effect compared to selective BRD4 bromodomain inhibition alone, demonstrating that dTAG-7 enables functional distinction between pan-BET degradation and BRD4-selective pharmacology [1]. This dual functionality (FKBP12F36V-tag degrader plus BET degrader) is a unique feature of CRBN-recruiting dTAG molecules like dTAG-7 and dTAG-13 that is not shared by VHL-recruiting alternatives like dTAGV-1 [2].

BRD4 degradation BET bromodomain CRISPR knock-in pan-BET

Degradation Kinetics: dTAG-7 Achieves ~1 Hour Half-Maximal Degradation, Providing Rapid Temporal Control for Acute Protein Loss Studies

Comparative characterization of degradation tag systems reported that dTAG molecules (including dTAG-7 and dTAG-13) achieve an approximate degradation half-life of ~1 hour for FKBP12F36V-tagged proteins [1]. This kinetic profile is faster than HaloPROTAC-based systems (>1.5 h) and substantially faster than genetic knockdown approaches (siRNA/shRNA: 24–72 h; CRISPR: days to weeks) [1]. Extended Data Figure 3 from the foundational ENL degradation study shows kinetic evaluation of FKBP12F36V-ENL degradation by dTAG-7 (500 nM) in MV4;11 cells, with rapid signal loss observed within hours [2]. Long-term kinetic evaluation demonstrated sustained degradation with a single dose of dTAG-7 (500 nM), and comparable kinetics were reported for dTAG-13 [2]. The ~1 h kinetics provide researchers with the temporal resolution necessary to distinguish primary from secondary effects of protein loss.

Degradation kinetics acute protein depletion temporal control dTAG system

Distinct E3 Ligase Recruitment: dTAG-7 (CRBN) vs. dTAGV-1 (VHL) Enables Orthogonal Degradation Strategies and Overcomes CRBN-Specific Limitations

dTAG-7 recruits the CRBN E3 ubiquitin ligase, whereas the second-generation molecule dTAGV-1 recruits VHL [1]. This distinction has functional consequences: dTAGV-1 was specifically developed to overcome a limitation of CRBN-recruiting dTAG molecules (dTAG-7 and dTAG-13) in degrading certain recalcitrant oncoproteins, and to support combination degrader studies using orthogonal E3 ligases [1]. The VHL-recruiting dTAGV-1 is described as 'exclusively selective' for FKBP12F36V-tagged proteins without the dual BET degradation property of dTAG-7 [1]. Studies have indicated that the CRL4CRBN complex may be more sensitive to target lysine accessibility than CRL2VHL, which may influence E3 ligase choice and have implications for therapeutic resistance [2]. This provides a mechanistic rationale for maintaining both CRBN-recruiting (dTAG-7) and VHL-recruiting (dTAGV-1) options in the experimental toolkit.

E3 ligase orthogonality VHL vs. CRBN combination degradation resistance bypass

In Vivo Applicability: dTAG-7 Demonstrates Functional Degradation in Murine Models, Establishing Feasibility for Preclinical Target Validation Studies

The dTAG system has been validated in vivo using murine models. While dTAG-13 was prioritized for extensive in vivo characterization (demonstrating rapid and durable degradation of luc-FKBP12F36V in a disseminated leukemia model with significant bioluminescent signal reduction 4 h post-administration, and full recovery 28 h after final treatment) [1], dTAG-7 has been applied in independent in vivo studies. Moser et al. demonstrated that dTAG-7 induced rapid proteasome-dependent degradation of GFP-S8L-F12 in murine cell lines and increased its direct presentation on MHC class I molecules in vivo [2]. The dTAG system, including dTAG-7, has been validated in mouse and zebrafish models [3]. A 2022 study reported rapid and efficient degradation of endogenous proteins using the dTAG degron system in homozygous knock-in mouse embryos, establishing non-toxic, rapid, and efficient degradation in a developmental context [4]. While not all PK parameters are publicly disclosed for dTAG-7 specifically, the compound's demonstrated in vivo activity distinguishes it from in vitro-only chemical biology tools.

In vivo degradation mouse model pharmacodynamics target validation

Optimal Research and Industrial Application Scenarios for FKBP12 PROTAC dTAG-7 Based on Quantified Differentiation Evidence


CRBN-Dependent FKBP12F36V Allele-Specific Target Validation with Minimal Wild-Type FKBP12 Off-Target Activity

Use dTAG-7 when the experimental design requires CRBN-recruited degradation of FKBP12F36V-tagged proteins with stringent selectivity over endogenous wild-type FKBP12. The ortho-substituted chemical design of dTAG-7 confers FKBP12F36V selectivity, whereas meta-substituted analogs (dTAG-48, dTAG-51) and the progenitor degrader dFKBP-1 exhibit significant FKBP12WT off-target degradation [1]. This scenario is critical for studies where endogenous FKBP12 function (peptidyl-prolyl isomerase activity, TGF-β signaling, calcineurin regulation) must remain intact. The CRBN dependency of dTAG-7, confirmed in isogenic CRBN−/− cell lines, provides mechanistic clarity: degradation effects can be confidently attributed to CRBN-mediated proteasomal turnover [1]. For experiments requiring negative control treatment, dTAG-7 can be paired with its non-degrading negative control analog (dTAG-7-NEG, where available) or with the CRBN-negative system to validate on-target effects.

Pan-BET vs. BRD4-Selective Comparative Pharmacology Using Dual FKBP12F36V/BRD4 Degradation Functionality

Leverage dTAG-7's unique dual degradation capability—simultaneous FKBP12F36V-tag degradation and BET BRD4 degradation via CRBN—to compare the functional consequences of pan-BET bromodomain protein degradation versus selective BRD4 inhibition or degradation [1]. The primary dTAG publication demonstrated that pan-BET degradation produces a superior anti-proliferative effect compared to selective BRD4 bromodomain inhibition, a finding that would not be accessible with dTAGV-1 (VHL-recruiting, exclusively FKBP12F36V-selective without BET activity) [2]. This scenario applies to BET-dependent cancer models (e.g., MV4;11 leukemia, NCI-H1975 lung cancer) and transcription factor biology studies. Experimental workflow: generate FKBP12F36V knock-in at the BRD4 locus via CRISPR, treat with dTAG-7, and compare with selective BRD4 inhibitors or BRD4-selective degraders to dissect BRD4-specific vs. pan-BET degradation phenotypes.

Acute Protein Depletion for Kinetic Resolution of Primary vs. Secondary Signaling Effects

Deploy dTAG-7 for experiments requiring rapid (~1 h) target protein degradation to distinguish primary molecular consequences from secondary or compensatory responses. The ~1 h degradation half-life of the dTAG system, confirmed for dTAG-7 in MV4;11 leukemia cells expressing FKBP12F36V-ENL at 500 nM [1][2], provides a temporal advantage over genetic knockdown methods (24–72 h for siRNA, days to weeks for CRISPR). This rapid kinetics enabled the characterization of immediate effects of KRASG12V loss on proteomic signaling within hours of treatment, revealing ERK-dependent transcriptional changes that would be obscured by cellular adaptation in slower genetic models [3]. Key applications include: phospho-proteomics time-course experiments, immediate-early gene expression analysis, and chromatin immunoprecipitation studies assessing acute transcription factor loss.

CRBN-Based dTAG System Selection When Orthogonal VHL-Based Degradation Is Not Required

Select dTAG-7 when the experimental system benefits from CRBN E3 ligase recruitment rather than VHL recruitment. CRBN is broadly expressed across tissues and cell types, and CRBN-recruiting degraders benefit from extensive characterization of the CRL4CRBN ubiquitination machinery [1]. CRBN-recruiting dTAG-7 should be chosen when: (1) the target cell type expresses high CRBN and low VHL; (2) the FKBP12F36V-tagged protein contains surface-exposed lysines accessible to the CRL4CRBN complex; (3) dual BET degradation functionality is desired; and (4) combination studies using orthogonal E3 ligases are not required (in which case dTAGV-1 would be preferred for the second arm) [2]. If degradation of recalcitrant oncoproteins proves inefficient with dTAG-7, switching to VHL-recruiting dTAGV-1 is recommended, as dTAGV-1 was specifically designed to overcome this limitation [2].

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